molecular formula C9H10N3P B14553697 5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole CAS No. 61821-62-3

5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole

Cat. No.: B14553697
CAS No.: 61821-62-3
M. Wt: 191.17 g/mol
InChI Key: XNEHJYHMRYGRMW-UHFFFAOYSA-N
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Description

5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole is a heterocyclic compound that contains a phosphorus atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl azide with a methyl-substituted phosphine in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazaphosphole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted triazaphospholes, and reduced phosphine derivatives.

Scientific Research Applications

5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-2-methyl-2H-1,2,3-triazole
  • 5-Benzyl-2-methyl-2H-1,2,4-triazole
  • 5-Benzyl-2-methyl-2H-1,3,4-oxadiazole

Uniqueness

5-Benzyl-2-methyl-2H-1,2,4,3-triazaphosphole is unique due to the presence of a phosphorus atom in its ring structure, which imparts distinct chemical properties compared to other triazole and oxadiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61821-62-3

Molecular Formula

C9H10N3P

Molecular Weight

191.17 g/mol

IUPAC Name

5-benzyl-2-methyl-1,2,4,3-triazaphosphole

InChI

InChI=1S/C9H10N3P/c1-12-10-9(11-13-12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

XNEHJYHMRYGRMW-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=P1)CC2=CC=CC=C2

Origin of Product

United States

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